molecular formula C19H30ClNO3 B4408596 2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride

2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride

Cat. No.: B4408596
M. Wt: 355.9 g/mol
InChI Key: YIOSFTKURFSIAP-UHFFFAOYSA-N
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Description

2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, a methoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the butoxy group, and the attachment of the methoxybenzaldehyde moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Butoxy Group: This step may involve nucleophilic substitution reactions where a butoxy group is introduced to the piperidine ring.

    Attachment of the Methoxybenzaldehyde Moiety: This can be done through condensation reactions where the methoxybenzaldehyde is attached to the piperidine ring via an ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzaldehyde moiety.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may be investigated for its potential therapeutic properties, including its effects on biological targets and pathways.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride would depend on its specific interactions with molecular targets and pathways. This may involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride include:

  • 4-[2-(3,5-dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride
  • 2-[4-(1-piperidinyl)butoxy]benzaldehyde hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 3,5-dimethyl-1-piperidinyl group and the methoxybenzaldehyde moiety. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3.ClH/c1-15-11-16(2)13-20(12-15)9-4-5-10-23-19-17(14-21)7-6-8-18(19)22-3;/h6-8,14-16H,4-5,9-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOSFTKURFSIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCCOC2=C(C=CC=C2OC)C=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride
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2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride
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2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride
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2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride
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2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride
Reactant of Route 6
2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride

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